2-N-Cbz-Propane-1,2-diamine hydrochloride
Overview
Description
2-N-Cbz-Propane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C11H16N2O2·HCl. It is a white crystalline solid that is soluble in water and organic solvents. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Cbz-Propane-1,2-diamine hydrochloride typically involves the protection of propane-1,2-diamine with a benzyloxycarbonyl (Cbz) group. The reaction is carried out using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-N-Cbz-Propane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation with hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amides or imines.
Reduction: Formation of propane-1,2-diamine.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-N-Cbz-Propane-1,2-diamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Utilized in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The primary mechanism of action of 2-N-Cbz-Propane-1,2-diamine hydrochloride involves the protection of amine groups. The Cbz group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. The protected amine can then be selectively deprotected using hydrogenolysis, which involves the reduction of the Cbz group to release the free amine.
Comparison with Similar Compounds
2-N-Cbz-Propane-1,2-diamine hydrochloride can be compared with other similar compounds such as:
N-Boc-Propane-1,2-diamine: Uses a tert-butyloxycarbonyl (Boc) group for amine protection. Boc is removed under acidic conditions, whereas Cbz is removed by hydrogenolysis.
N-Fmoc-Propane-1,2-diamine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amine protection. Fmoc is removed under basic conditions, while Cbz is removed by hydrogenolysis.
The uniqueness of this compound lies in its stability under both acidic and basic conditions, making it a versatile protecting group in organic synthesis.
Properties
IUPAC Name |
benzyl N-(1-aminopropan-2-yl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGLCRZNBCNJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634649 | |
Record name | Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-49-9 | |
Record name | Carbamic acid, N-(2-amino-1-methylethyl)-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1179361-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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